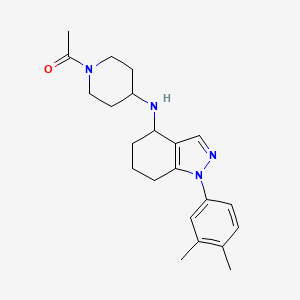![molecular formula C24H23ClN2O3 B5986591 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5986591.png)
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide, also known as CINPA1, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the protein CNOT1, a component of the CCR4-NOT complex. The CCR4-NOT complex is involved in the regulation of gene expression and plays an important role in various cellular processes, including mRNA degradation, transcription, and translation.
作用機序
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide selectively inhibits CNOT1 by binding to a specific pocket on the surface of the protein. This binding disrupts the interaction between CNOT1 and other components of the CCR4-NOT complex, leading to the inhibition of its function in gene expression regulation.
Biochemical and Physiological Effects:
The inhibition of CCR4-NOT complex function by 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has been shown to have various biochemical and physiological effects. One study published in Molecular Cell showed that 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide treatment in yeast cells leads to the accumulation of specific mRNAs, indicating that the CCR4-NOT complex is involved in their degradation. Another study published in Nature Communications showed that 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide treatment in mammalian cells leads to the stabilization of many mRNAs, indicating that the CCR4-NOT complex is involved in their degradation as well.
実験室実験の利点と制限
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for CNOT1. This allows for the specific inhibition of the CCR4-NOT complex function without affecting other cellular processes. However, one limitation of 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide is that it may not completely inhibit CCR4-NOT complex function in all cell types or under all conditions.
将来の方向性
There are several future directions for the use of 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide in scientific research. One direction is to investigate the role of the CCR4-NOT complex in specific cellular processes, such as cell differentiation or cell cycle regulation. Another direction is to use 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide in combination with other inhibitors or drugs to investigate the interactions between different cellular pathways. Additionally, the development of more potent and selective inhibitors of the CCR4-NOT complex may lead to new insights into the role of this complex in gene expression regulation.
合成法
The synthesis of 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has been described in a study published by the Journal of Medicinal Chemistry. The synthesis involves a multi-step process that includes the reaction of 4-isobutoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylboronic acid to form the boronic acid intermediate, which is then reacted with 2-chlorobenzoyl chloride to form the final product, 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide.
科学的研究の応用
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has been used in various scientific research studies to investigate the role of the CCR4-NOT complex in gene expression regulation. One study published in Nature Communications used 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide to selectively inhibit CNOT1 and demonstrated that the CCR4-NOT complex is required for the degradation of many mRNAs in mammalian cells. Another study published in Molecular Cell used 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide to investigate the role of the CCR4-NOT complex in the regulation of mRNA translation and showed that CNOT1 is required for the degradation of specific mRNAs in yeast cells.
特性
IUPAC Name |
2-chloro-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-16(2)15-30-20-12-10-17(11-13-20)23(28)26-18-6-5-7-19(14-18)27-24(29)21-8-3-4-9-22(21)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBODEGZNJJCAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate](/img/structure/B5986514.png)
![6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5986521.png)

![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986535.png)
![7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5986536.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5986542.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986566.png)
![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-(4-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B5986571.png)


![2-hydroxy-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B5986599.png)
![1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5986607.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5986620.png)
![ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5986622.png)